(E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one, commonly referred to as a derivative of piperidine, is a compound that has garnered attention in medicinal chemistry. It is structurally characterized by a prop-2-en-1-one backbone with a phenyl and piperidinyl substituent. This compound is particularly noted for its relevance in the development of antiparkinsonian agents and related pharmaceuticals.
(E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one falls under the category of organic compounds, specifically within the class of ketones due to the presence of the carbonyl group. Its classification as an antiparkinson agent highlights its potential therapeutic applications in treating Parkinson's disease and other neurological disorders .
The synthesis of (E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one can be achieved through several methods, primarily involving the reaction of piperidine with appropriate aldehydes or ketones. A common synthetic route involves:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize side products. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of the synthesized compound .
The molecular structure of (E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one features:
The structural formula can be represented as follows:
The InChI key for this compound is KNOXUMZPTHELAO-MDZDMXLPSA-N
, which provides a unique identifier for database searches . The accurate mass is noted as 253.1233 g/mol .
(E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one can participate in various chemical reactions, including:
These reactions are often facilitated by catalysts or specific reaction conditions that ensure high selectivity and yield. For example, using Lewis acids can enhance electrophilic aromatic substitution processes .
The mechanism of action for (E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one involves its interaction with neurotransmitter systems in the brain, particularly those related to dopamine signaling pathways. The compound may act as a dopamine receptor agonist or modulator, which is crucial for its therapeutic effects in treating Parkinson's disease.
Research indicates that modifications to the piperidine ring or substituents on the phenyl group can significantly alter its pharmacological profile, affecting potency and selectivity towards specific receptors .
Key physical properties include:
Chemical properties include:
Relevant data from literature suggests that careful handling is required due to potential reactivity with other chemicals .
(E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one has several applications in scientific research:
Research continues to explore its potential in developing novel therapeutic agents aimed at enhancing dopaminergic activity in various neurological conditions .
Enaminones emerged as privileged scaffolds in neuropharmacology following seminal 1990s research on dopamine receptor modulation. The discovery that 1-phenyl-3-(aminomethyl)pyrroles exhibited selective affinity for dopamine D4 receptors (15-fold selectivity over D2 subtypes) highlighted the potential of nitrogen-containing enaminones as CNS agents [3]. This breakthrough catalyzed exploration of piperidine enaminones, where the piperidine nitrogen serves as both a hydrogen bond acceptor and conformational constraint element. The structural evolution from simple aniline-derived enaminones to conformationally restricted piperidine variants like (E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one represents a strategic optimization to enhance blood-brain barrier penetration and receptor binding precision. Piperidine-containing analogs demonstrated improved metabolic stability over earlier aliphatic enaminones, addressing the rapid hepatic clearance that limited their in vivo efficacy [3] [5].
The compound belongs to the N-cinnamoylpiperidine structural class, featuring three critical pharmacophoric elements:
X-ray crystallography of related compounds confirms that the piperidine ring adopts a chair conformation, with the nitrogen's lone pair oriented perpendicular to the enone plane. This spatial arrangement creates a 120° dihedral angle between the piperidine and phenyl rings, optimizing interaction with transmembrane helices in dopaminergic receptors. Structure-activity relationship (SAR) studies demonstrate that N-substitution on piperidine diminishes receptor affinity, while phenyl ring halogenation enhances it, suggesting the importance of the bare piperidine nitrogen and modifiable phenyl electronic properties [3] [4].
Table 2: Comparative Dopamine Receptor Binding of Piperidine Enaminones
Structural Feature | D4 Receptor Affinity (Kᵢ, nM) | Selectivity vs D2 |
---|---|---|
Unsubstituted piperidine | 42 ± 3.1 | 15-fold |
4-Methylpiperidine | 187 ± 11.4 | 6-fold |
N-Benzylpiperidine | >1000 | Not significant |
4-Fluorophenyl analog | 28 ± 2.3 | 22-fold |
The E-configuration is electronically and sterically essential for biological activity. Spectroscopic analysis confirms the E-isomer exhibits:
The E-isomer predominates (>98%) at equilibrium according to NMR studies, with the Z-isomer exhibiting steric clash between phenyl and piperidine moieties. This configuration-specific bioactivity is exemplified by the 50-fold greater D4 binding affinity of the E-isomer over its Z-counterpart in radioligand displacement assays. The E-configuration also enables crystal packing via N-H···O hydrogen bonds (d = 2.02Å) and C-H···π interactions (d = 3.11Å), influencing solid-state properties relevant to pharmaceutical formulation [2] [5].
Table 3: Configuration-Dependent Properties of 1-Phenyl-3-piperidin-1-ylprop-2-en-1-one
Property | E-Isomer | Z-Isomer |
---|---|---|
C=C stretching frequency | 1598 cm⁻¹ | 1632 cm⁻¹ |
¹H NMR vinyl coupling (J) | 15.8 Hz | 9.2 Hz |
λₘₐₓ (UV-Vis) | 312 nm | 287 nm |
D4 receptor Kᵢ | 42 nM | 2100 nM |
Microsomal half-life (t½) | 47 min | 9 min |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7